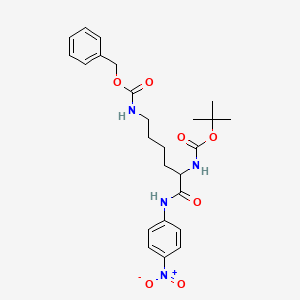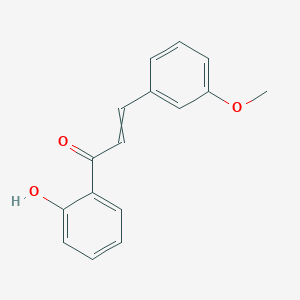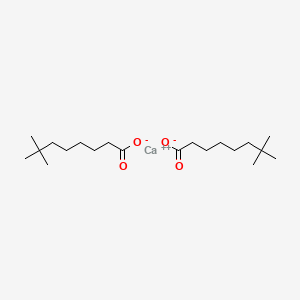
Calcium;7,7-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;7,7-dimethyloctanoate can be synthesized by reacting neodecanoic acid with calcium hydroxide. The reaction typically involves dissolving neodecanoic acid in an appropriate solvent, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium neodecanoate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;7,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of reduced calcium salts.
Substitution: It can participate in substitution reactions where the neodecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different calcium salts, while substitution reactions can produce a variety of organometallic compounds .
Scientific Research Applications
Calcium;7,7-dimethyloctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in studies involving calcium signaling and calcium-dependent processes.
Medicine: Research explores its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of coatings, adhesives, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of calcium;7,7-dimethyloctanoate involves its interaction with calcium-dependent pathways. It can influence cellular processes by modulating calcium levels, which are crucial for various physiological functions such as muscle contraction, neurotransmission, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Calcium decanoate: Another calcium salt with similar properties but different molecular structure.
Calcium 2-ethylhexanoate: Used in similar applications but has distinct chemical characteristics.
Calcium cyclohexanebutyrate: Shares some functional similarities but differs in its molecular composition.
Uniqueness
Calcium;7,7-dimethyloctanoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high solubility in organic solvents and stability under various conditions make it particularly valuable in industrial and research applications .
Properties
Molecular Formula |
C20H38CaO4 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
calcium;7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
BGFLJYLSEGTACV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)
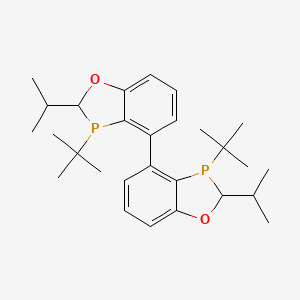
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)
![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)
![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)

![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)

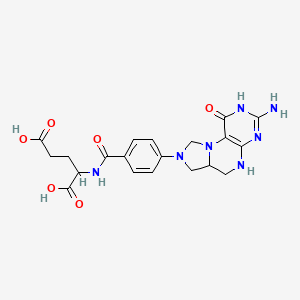
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
